molecular formula C13H9NO5 B6396483 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261927-90-5

3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6396483
CAS RN: 1261927-90-5
M. Wt: 259.21 g/mol
InChI Key: DMMNLEJWTAHMMY-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-5-nitrobenzoic acid (3-HP-5-NBA) is a compound of interest to both organic chemists and biochemists. It is a nitro aromatic compound that is used in a variety of synthetic reactions and as a tool in biological research. 3-HP-5-NBA has a wide range of applications in the laboratory, ranging from its use as a reagent in organic synthesis to its potential as a therapeutic agent.

Scientific Research Applications

3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% has been used in a number of scientific research applications. It has been used as a reagent in the synthesis of various compounds and has been used to study the mechanisms of chemical reactions. It has also been used to study the structure and function of proteins and enzymes, as well as to study the structure and function of DNA. Additionally, 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% has been used to study the toxicity of environmental pollutants and to study the effects of drugs on cells.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% is not yet fully understood. However, it is known that 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% is a nitroaromatic compound that can interact with the active sites of enzymes and proteins. This interaction can lead to the inhibition of enzyme activity and the disruption of protein structure. Additionally, 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% can interact with DNA, leading to the inhibition of gene expression and the disruption of DNA structure.
Biochemical and Physiological Effects
3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, leading to a disruption of metabolic pathways. Additionally, 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the expression of genes, leading to a disruption of cellular processes. Finally, 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% has been shown to be toxic to cells, leading to cell death.

Advantages and Limitations for Lab Experiments

The use of 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% is relatively stable and can be stored for long periods of time. Additionally, 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% is relatively inexpensive and can be easily synthesized in the laboratory. However, 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% is toxic and must be handled with care. Additionally, 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% is a nitroaromatic compound and can react with other compounds, leading to the formation of potentially hazardous products.

Future Directions

The potential applications of 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% are vast and there are numerous potential future directions for research. One potential direction is to explore the use of 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% as a therapeutic agent. Additionally, further research into the mechanism of action of 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% could lead to the development of more effective inhibitors of enzymes and proteins. Additionally, further research into the effects of 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% on DNA could lead to the development of more effective inhibitors of gene expression. Finally, further research into the toxicity of 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% could lead to the development of safer and more effective environmental pollutants.

Synthesis Methods

3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95% can be synthesized by either a direct nitration of 4-hydroxybenzoic acid or by a two-step nitration of phenol. In the direct nitration method, 4-hydroxybenzoic acid is treated with a mixture of nitric acid and sulfuric acid. The resulting product is then purified by recrystallization. In the two-step nitration method, phenol is first nitrated with nitric acid and sulfuric acid to form 2-nitrophenol, which is then nitrated with nitric acid and acetic acid to form 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, 95%. This method is preferable as it yields higher yields and is less hazardous.

properties

IUPAC Name

3-(4-hydroxyphenyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-12-3-1-8(2-4-12)9-5-10(13(16)17)7-11(6-9)14(18)19/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMNLEJWTAHMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688734
Record name 4'-Hydroxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261927-90-5
Record name 4'-Hydroxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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